molecular formula C19H20N2O3 B11134271 2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide

2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide

Cat. No.: B11134271
M. Wt: 324.4 g/mol
InChI Key: CCJQMTJWGYKULW-UHFFFAOYSA-N
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Description

2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzamide structure, which is further connected to an indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxybenzoic acid with 1-(2-methoxyethyl)-1H-indole-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or indoles.

Scientific Research Applications

2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide is unique due to its specific structural features, such as the presence of both methoxy and indole groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

2-methoxy-N-[1-(2-methoxyethyl)indol-4-yl]benzamide

InChI

InChI=1S/C19H20N2O3/c1-23-13-12-21-11-10-14-16(7-5-8-17(14)21)20-19(22)15-6-3-4-9-18(15)24-2/h3-11H,12-13H2,1-2H3,(H,20,22)

InChI Key

CCJQMTJWGYKULW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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